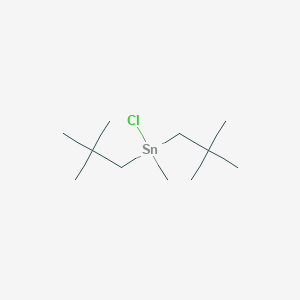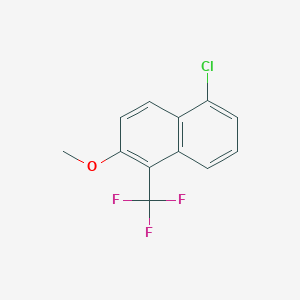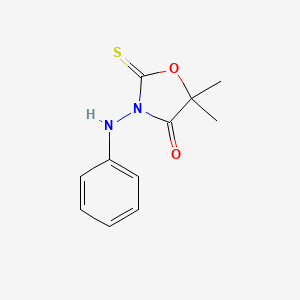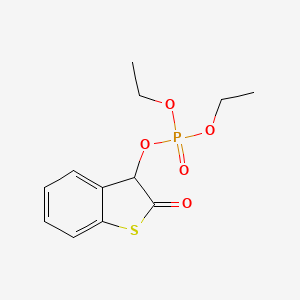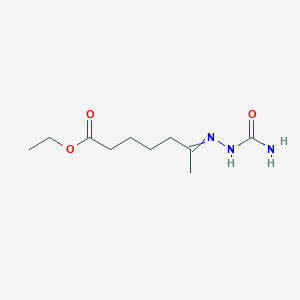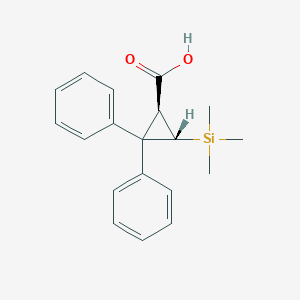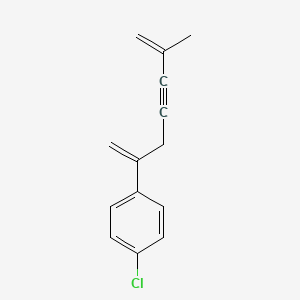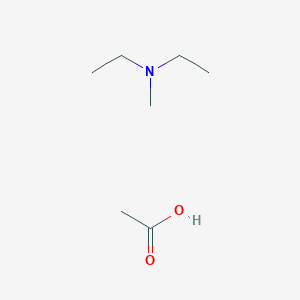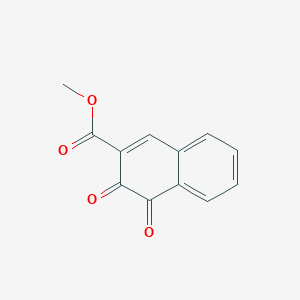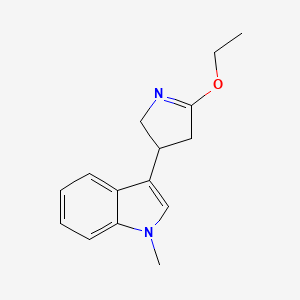
N,N,N-Triethyltetracosan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyltetracosan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, has a long alkyl chain, which enhances its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyltetracosan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be represented as follows: [ \text{R}_3\text{N} + \text{R’}\text{Cl} \rightarrow \text{R}_3\text{N}+\text{R’}\text{Cl}- ] where (\text{R}) represents the alkyl groups and (\text{R’}) represents the tetracosyl group.
Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where the tertiary amine and alkyl halide are mixed under controlled temperature and pressure conditions. The reaction is typically conducted in an organic solvent, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N,N-Triethyltetracosan-1-aminium chloride can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium group is generally stable, the long alkyl chain can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can produce the corresponding alcohol.
Oxidation: Oxidation of the alkyl chain can produce carboxylic acids or ketones.
Scientific Research Applications
Chemistry:
Surfactants: Used as surfactants in various chemical formulations due to its ability to reduce surface tension.
Phase Transfer Catalysts: Facilitates the transfer of reactants between different phases in a reaction.
Biology and Medicine:
Antimicrobial Agents: Exhibits antimicrobial properties and is used in disinfectants and antiseptics.
Drug Delivery: Used in formulations to enhance the delivery of drugs across cell membranes.
Industry:
Textile Industry: Used as a fabric softener and antistatic agent.
Cosmetics: Incorporated in hair conditioners and skin care products for its conditioning properties.
Mechanism of Action
The primary mechanism of action of N,N,N-Triethyltetracosan-1-aminium chloride is through its surfactant properties. The long alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis in microorganisms. This makes it effective as an antimicrobial agent. In drug delivery, it enhances the permeability of cell membranes, facilitating the transport of therapeutic agents.
Comparison with Similar Compounds
- Cetyltrimethylammonium chloride
- Stearyltrimethylammonium chloride
- Benzalkonium chloride
Comparison:
- Cetyltrimethylammonium chloride: Similar surfactant properties but with a shorter alkyl chain, making it less effective in some applications.
- Stearyltrimethylammonium chloride: Has a longer alkyl chain than cetyltrimethylammonium chloride but shorter than N,N,N-Triethyltetracosan-1-aminium chloride, offering intermediate properties.
- Benzalkonium chloride: Contains aromatic groups, providing different antimicrobial properties and applications.
This compound stands out due to its long alkyl chain, which enhances its surfactant and antimicrobial properties, making it highly effective in various applications.
Properties
CAS No. |
88580-88-5 |
|---|---|
Molecular Formula |
C30H64ClN |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
triethyl(tetracosyl)azanium;chloride |
InChI |
InChI=1S/C30H64N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(6-2,7-3)8-4;/h5-30H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NSFKDNAYBYOYBY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


